molecular formula C14H10N4O2 B11061447 6-amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile

6-amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile

Cat. No.: B11061447
M. Wt: 266.25 g/mol
InChI Key: BLHCNDGLGAMJDB-UHFFFAOYSA-N
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Description

6-Amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl cyanide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl cyanide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

6-Amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

6-amino-3,4-dioxo-1-phenyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C14H10N4O2/c15-6-8-9-10(14(20)18-12(8)16)13(19)17-11(9)7-4-2-1-3-5-7/h1-5,11H,(H,17,19)(H3,16,18,20)

InChI Key

BLHCNDGLGAMJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2)C(=O)NC(=C3C#N)N

Origin of Product

United States

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